4-Methyl-3-phenylisothiazol-5-amine
Overview
Description
4-Methyl-3-phenylisothiazol-5-amine is a chemical compound with the CAS Number: 91818-68-7 . It has a molecular weight of 190.27 and its IUPAC name is 4-methyl-3-phenyl-5-isothiazolamine .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H10N2S/c1-7-9(12-13-10(7)11)8-5-3-2-4-6-8/h2-6H,11H2,1H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Antimicrobial Activities
One of the notable applications of derivatives related to 4-Methyl-3-phenylisothiazol-5-amine is in the synthesis of antimicrobial agents. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Some of these compounds exhibited good to moderate activities against various microorganisms, highlighting the potential of this compound derivatives in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Electrochemical Synthesis
Feroci et al. (2005) demonstrated an efficient electrochemical synthesis of 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines and carbon dioxide, avoiding the use of toxic chemicals and catalysts. This process showcases an environmentally friendly application of compounds related to this compound in synthesizing heterocyclic structures (Feroci, Orsini, Sotgiu, Rossi, & Inesi, 2005).
Heterocyclic Scaffolds
Amareshwar, Mishra, and Ila (2011) utilized a versatile template related to this compound for the synthesis of novel heterocyclic scaffolds, demonstrating the compound's utility in generating diverse chemical structures (Amareshwar, Mishra, & Ila, 2011).
Antitumor Properties
Bradshaw et al. (2002) explored the antitumor properties of novel 2-(4-aminophenyl)benzothiazoles, which share structural similarities with this compound. These compounds exhibited highly selective and potent antitumor properties, indicating the potential of this compound derivatives in cancer treatment (Bradshaw, Bibby, Double, Fichtner, Cooper, Alley, Donohue, Stinson, Tomaszewjski, Sausville, & Stevens, 2002).
Safety and Hazards
properties
IUPAC Name |
4-methyl-3-phenyl-1,2-thiazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-7-9(12-13-10(7)11)8-5-3-2-4-6-8/h2-6H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVJZNGLJGQLFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=C1C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50614232 | |
Record name | 4-Methyl-3-phenyl-1,2-thiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50614232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
91818-68-7 | |
Record name | 4-Methyl-3-phenyl-1,2-thiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50614232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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